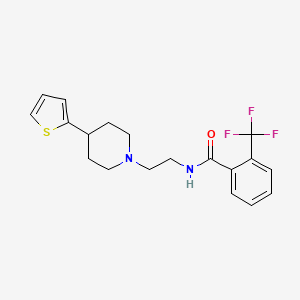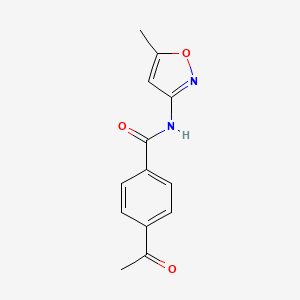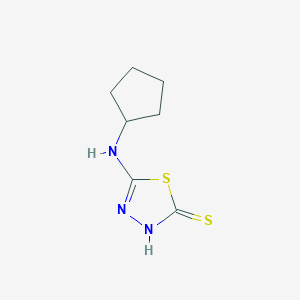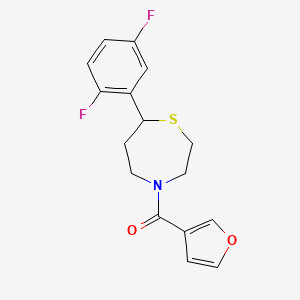
N,N-diisopropyl-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diisopropyl-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The amide group is polar and can participate in hydrogen bonding, while the trifluoromethyl group is highly electronegative and can influence the chemical behavior of the compound .Physical And Chemical Properties Analysis
Some physical and chemical properties can be inferred from its structure. For example, the presence of polar functional groups like the amide and sulfonyl groups suggests that this compound might have some solubility in polar solvents like water. The trifluoromethyl group could increase the compound’s stability and resistance to metabolism if it’s used as a drug .Applications De Recherche Scientifique
Polymerization Processes
Research on living carbocationic polymerization highlighted the efficiency of certain compounds in initiating the living polymerization of isobutylene, yielding polyisobutylenes with narrow molecular weight distribution. This process suggests potential applications of similar compounds in creating telechelic polymers with precise molecular weights, which are valuable in various industrial applications (Chen et al., 1989).
Antimalarial and Antimicrobial Activities
A theoretical investigation of antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research demonstrated the potential of sulfonamide derivatives in exhibiting antimalarial activity, suggesting similar compounds could have broad-spectrum antiviral and antimicrobial properties (Fahim & Ismael, 2021).
Photoregulated Release of Pharmaceuticals
Studies on photoresponsive molecularly imprinted hydrogels explored the use of functional monomers for the photoregulated release and uptake of pharmaceuticals in aqueous media. This research signifies the compound's relevance in developing controlled drug delivery systems that respond to external light stimuli (Gong, Wong, & Lam, 2008).
Enzyme Inhibition Studies
Research into enzyme inhibition revealed the synthesis of novel compounds with significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings illustrate the compound's potential utility in designing inhibitors for managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Catalytic Sulfonylation and Acylation
Regioselective sulfonylation and acylation catalyzed by metal complexes have shown high efficiency and selectivity in modifying carbohydrates and other substrates. This catalytic activity opens up avenues for synthesizing diverse organic compounds with potential applications in pharmaceuticals and materials science (Lv et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3S/c1-16(2)29(17(3)4)23(30)14-28-13-22(20-7-5-6-8-21(20)28)33(31,32)15-18-9-11-19(12-10-18)24(25,26)27/h5-13,16-17H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMPSPVJMCUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)
![N-(4-cyanophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2724775.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)


![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)